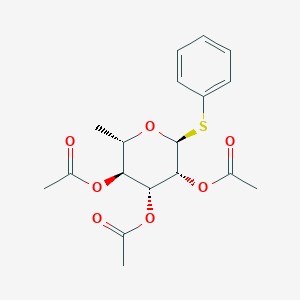

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10-,15-,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJGKQRQWRZEKO-VVRBALCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Phenyl 2,3,4-tri-O-acetyl-α-L-thiorhamnopyranoside

Abstract

This comprehensive technical guide details the efficient, two-step synthesis of Phenyl 2,3,4-tri-O-acetyl-α-L-thiorhamnopyranoside, a valuable thioglycoside donor in synthetic carbohydrate chemistry. This document provides not only detailed, field-proven experimental protocols but also elucidates the mechanistic rationale behind the chosen synthetic strategy. The synthesis commences with the per-O-acetylation of L-rhamnose to yield an acetylated intermediate, which subsequently undergoes a stereoselective Lewis acid-catalyzed thioglycosylation with thiophenol. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for accessing this important glycosyl donor.

Introduction

Thioglycosides, such as Phenyl 2,3,4-tri-O-acetyl-α-L-thiorhamnopyranoside, are pivotal intermediates in the synthesis of complex oligosaccharides and glycoconjugates.[1] The sulfur atom at the anomeric position imparts stability to the glycosidic linkage under a range of reaction conditions while also allowing for facile activation by thiophilic promoters to form new glycosidic bonds. The α-L-rhamnopyranoside motif is a common constituent of bacterial polysaccharides and natural products, making this particular thioglycoside a key building block in the synthesis of biologically active molecules.

The synthetic approach detailed herein is a logical and efficient pathway that proceeds in two distinct stages:

-

Per-O-acetylation of L-rhamnose: This initial step serves to protect the hydroxyl groups of the starting material, L-rhamnose, as acetate esters. This protection strategy prevents unwanted side reactions in the subsequent thioglycosylation step and enhances the solubility of the sugar in organic solvents.

-

Lewis Acid-Catalyzed Thioglycosylation: The acetylated rhamnose intermediate is then reacted with thiophenol in the presence of a Lewis acid catalyst. This reaction proceeds with high stereoselectivity to yield the desired α-anomer.

This guide will provide a detailed exposition of each of these steps, including mechanistic insights, comprehensive experimental protocols, and characterization of the final product.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a two-stage process, beginning with the readily available L-rhamnose.

Caption: Overall synthetic workflow from L-rhamnose to the target thioglycoside.

Part 1: Per-O-acetylation of L-Rhamnose

Mechanistic Rationale

The per-O-acetylation of L-rhamnose is a crucial first step that serves multiple purposes. By converting the hydrophilic hydroxyl groups into lipophilic acetate esters, the solubility of the sugar in organic solvents is significantly increased, which is essential for the subsequent thioglycosylation reaction. Furthermore, the acetyl groups act as protecting groups, preventing the hydroxyls from participating in undesired side reactions. The anomeric acetyl group will later serve as a leaving group in the Lewis acid-catalyzed substitution with thiophenol. An iodine-catalyzed approach is presented here as an efficient and mild method for this transformation.[2]

Experimental Protocol: Synthesis of 1,2,3,4-Tetra-O-acetyl-α,β-L-rhamnopyranose

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Rhamnose monohydrate | 182.17 | 10.0 g | 54.9 mmol |

| Acetic Anhydride | 102.09 | 60 mL | - |

| Iodine | 253.81 | 0.125 g | 0.49 mmol |

| Saturated aq. Na₂S₂O₃ | - | As needed | - |

| Crushed Ice | - | As needed | - |

Procedure:

-

To a solution of iodine (0.125 g, 0.49 mmol) in acetic anhydride (60 mL) in a flask equipped with a magnetic stirrer and cooled in a cool-water bath (10–15 °C), add L-rhamnose (10 g, 54.9 mmol) in portions over 15 minutes with stirring.[2]

-

Allow the resulting mixture to warm to room temperature and continue stirring for 2 hours.

-

Pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated aqueous sodium thiosulfate (Na₂S₂O₃) (1:1 mixture, approximately 250 mL). The sodium thiosulfate will quench any remaining iodine.

-

Continue stirring until all the ice has melted and the excess acetic anhydride has been hydrolyzed.

-

Extract the aqueous mixture with an appropriate organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the per-O-acetylated L-rhamnose as a mixture of anomers. This product is often used in the next step without further purification.

Part 2: Lewis Acid-Catalyzed Thioglycosylation

Mechanistic Rationale

The stereoselective formation of the thioglycosidic bond is the core of this synthesis. This reaction is facilitated by a Lewis acid, Boron trifluoride etherate (BF₃·OEt₂), which activates the anomeric acetyl group of the per-O-acetylated rhamnose. This activation promotes the departure of the acetate as a leaving group, leading to the formation of a transient oxocarbenium ion intermediate. The stereochemical outcome of the reaction is influenced by the neighboring group participation of the acetyl group at the C-2 position, which directs the incoming nucleophile (thiophenol) to the α-face of the pyranose ring, resulting in the formation of the desired α-thioglycoside.

Sources

An In-Depth Technical Guide to the NMR Characterization of Acetylated L-Rhamnopyranosides

<

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the principles and practices involved in the Nuclear Magnetic Resonance (NMR) characterization of acetylated L-rhamnopyranosides. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to serve as a trusted resource for the structural elucidation of these important carbohydrate molecules.

Introduction: The Significance of Acetylated L-Rhamnopyranosides and the Power of NMR

L-Rhamnose, a deoxyhexose sugar, is a crucial component of various natural products, including bacterial polysaccharides and plant glycosides, which exhibit significant biological activities.[1] Acetylation, the addition of an acetyl group, is a common modification that can profoundly influence the physicochemical properties and biological functions of these molecules. Therefore, the precise determination of the structure of acetylated L-rhamnopyranosides, including the location and stoichiometry of acetyl groups, is paramount for understanding their structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the detailed structural analysis of carbohydrates in solution.[2][3] Unlike other analytical techniques, NMR provides atomic-level information about the molecular framework, including the connectivity of atoms, their stereochemical relationships, and even conformational dynamics.[3] This guide will navigate the intricacies of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the unambiguous characterization of acetylated L-rhamnopyranosides.

Foundational NMR Principles for Carbohydrate Analysis

The NMR spectra of carbohydrates can be complex due to the similarity of the proton and carbon environments, leading to significant signal overlap, particularly in the ring proton region (typically 3-4.2 ppm).[3][4] However, a systematic approach leveraging a suite of NMR experiments can overcome these challenges.

1D NMR: The Initial Fingerprint

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides the initial and most readily accessible information. Key diagnostic regions for acetylated L-rhamnopyranosides include:

-

Anomeric Protons (H-1): These protons typically resonate in a relatively clear region of the spectrum, between 4.5 and 5.5 ppm.[3][5] Their chemical shift and coupling constant (³J(H1,H2)) are highly informative for determining the anomeric configuration (α or β). For α-L-rhamnopyranosides, H-1 is equatorial, resulting in a small coupling constant (typically a singlet or a narrow doublet, ~1-3 Hz), while β-L-rhamnopyranosides would exhibit a larger coupling constant.[6]

-

Ring Protons (H-2 to H-5): These signals often overlap in the 3.0-5.5 ppm region. Acetylation causes a significant downfield shift (deshielding) of the proton attached to the acetylated carbon.[7]

-

Methyl Protons (H-6): The methyl protons of the rhamnose unit typically appear as a doublet around 1.2-1.4 ppm.[6]

-

Acetyl Protons: The methyl protons of the acetyl groups give rise to sharp singlet signals in the region of 2.0-2.2 ppm.[6][8] The integration of these signals relative to the anomeric proton or the H-6 methyl group can provide the number of acetyl groups present.

-

-

¹³C NMR (Carbon NMR): Due to the larger chemical shift dispersion, ¹³C NMR spectra exhibit better signal separation than ¹H NMR spectra.[3][4] Key regions include:

-

Anomeric Carbons (C-1): Typically found between 90-110 ppm.[3][9]

-

Ring Carbons (C-2 to C-5): Resonate in the 60-85 ppm range.[9] Acetylation causes a downfield shift of the attached carbon (α-effect) and smaller upfield or downfield shifts of the adjacent carbons (β and γ-effects).[9]

-

Methyl Carbon (C-6): Appears upfield, typically around 17-18 ppm.

-

Acetyl Carbons: The carbonyl carbons of the acetyl groups are found far downfield (around 170 ppm), while the methyl carbons resonate at approximately 21 ppm.

-

2D NMR: Unraveling the Connectivity

To overcome the signal overlap in 1D spectra, a series of 2D NMR experiments are essential for unambiguous assignments.

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically over two or three bonds).[10] It is the primary tool for tracing the proton spin systems within the rhamnose ring, starting from a well-resolved signal like the anomeric proton (H-1).[11]

-

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached.[12][13][14] It is invaluable for assigning the carbon signals based on the already assigned proton signals from the COSY spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[15][16] HMBC is crucial for:

-

Confirming the overall carbon framework.

-

Identifying the location of the acetyl groups by observing correlations from the ring protons to the carbonyl carbons of the acetyl groups.

-

In glycosides, it helps to establish the linkage to the aglycone.

-

-

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, not just those that are directly coupled.[10] Starting from the anomeric proton, a TOCSY experiment can reveal all the protons belonging to that specific rhamnose ring.[11]

Experimental Protocols: A Self-Validating Workflow

The quality of the NMR data is critically dependent on proper sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

Objective: To prepare a high-quality NMR sample free of paramagnetic impurities and with optimal concentration for the desired experiments.

Protocol:

-

Material: Use a high-quality NMR tube (e.g., Norell, Wilmad) that has been cleaned and dried thoroughly.

-

Sample Amount: For a standard 5 mm NMR tube, dissolve 5-10 mg of the acetylated L-rhamnopyranoside for ¹H and 2D NMR experiments. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[17]

-

Solvent: Choose a deuterated solvent that fully dissolves the sample. Common choices for acetylated carbohydrates include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).[17] The choice of solvent can affect the chemical shifts, so it should be reported.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube containing the sample.[17]

-

Mixing: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any undissolved particles.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[17] However, the residual solvent peak is often used for calibration.

NMR Data Acquisition

Objective: To acquire a comprehensive set of high-resolution 1D and 2D NMR spectra.

Workflow Diagram:

Caption: Workflow for NMR data acquisition and analysis of acetylated L-rhamnopyranosides.

Step-by-Step Acquisition:

-

¹H NMR: Acquire a standard 1D proton spectrum. This will provide an overview of the sample's purity and the key proton signals.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show all the carbon signals as singlets.

-

COSY: Run a standard gradient-enhanced COSY experiment. This is essential for establishing the connectivity of the ring protons.

-

HSQC: Acquire a gradient-enhanced HSQC spectrum. This will correlate the proton and carbon signals.

-

HMBC: Acquire a gradient-enhanced HMBC spectrum. This is crucial for long-range correlations and identifying the positions of the acetyl groups.

-

TOCSY (Optional): If there is significant signal overlap, a TOCSY experiment can be very helpful in identifying all the protons of a particular spin system.

Data Analysis and Interpretation: A Systematic Approach

The elucidation of the structure of an acetylated L-rhamnopyranoside from its NMR spectra is a stepwise process of deduction.

Logical Relationship Diagram:

Caption: Logical flow for the interpretation of NMR data for structural elucidation.

Step-by-Step Interpretation:

-

Identify Key Signals in ¹H NMR:

-

Locate the anomeric proton (H-1) signal. Its multiplicity will give a preliminary indication of the anomeric configuration.

-

Identify the sharp singlets corresponding to the acetyl groups and integrate them to determine their number.

-

Locate the doublet for the H-6 methyl group.

-

-

Trace the Spin System with COSY:

-

Starting from the cross-peak of the anomeric proton (H-1), trace the correlations to H-2, then from H-2 to H-3, and so on, to assign all the ring protons.

-

-

Assign the Carbon Spectrum with HSQC:

-

Use the assigned proton chemical shifts to identify the corresponding carbon signals in the HSQC spectrum.

-

-

Confirm Assignments and Locate Acetyl Groups with HMBC:

-

Look for correlations from the ring protons to the carbonyl carbons of the acetyl groups (around 170 ppm). For example, a correlation from H-2 to an acetyl carbonyl carbon confirms that the hydroxyl group at C-2 is acetylated.

-

Confirm the assignments of quaternary carbons and the overall carbon skeleton through long-range H-C correlations.

-

Data Presentation: Summarizing NMR Data

For clear reporting and comparison, it is essential to present the NMR data in a structured format.

Table 1: ¹H NMR Data for a Hypothetical Methyl 2,3-di-O-acetyl-α-L-rhamnopyranoside in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.59 | s | - |

| H-2 | 5.24 | d | 3.3 |

| H-3 | 5.25 | dd | 10.0, 3.3 |

| H-4 | 5.05 | t | 9.9 |

| H-5 | 3.78-3.86 | m | - |

| 6-CH₃ | 1.17 | d | 6.2 |

| OCH₃ | 3.35 | s | - |

| COCH₃ | 2.11, 1.94 | s | - |

| Note: This data is illustrative and based on similar compounds reported in the literature.[1] |

Table 2: ¹³C NMR Data for a Hypothetical Methyl 2,3-di-O-acetyl-α-L-rhamnopyranoside in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 98.5 |

| C-2 | 70.7 |

| C-3 | 69.8 |

| C-4 | 69.1 |

| C-5 | 66.3 |

| 6-CH₃ | 17.4 |

| OCH₃ | 55.1 |

| COCH₃ | 170.1, 169.9 |

| COCH₃ | 20.8, 20.6 |

| Note: This data is illustrative and based on similar compounds reported in the literature.[1] |

Conclusion: Ensuring Scientific Integrity

The comprehensive NMR characterization of acetylated L-rhamnopyranosides is a meticulous process that relies on the synergistic application of multiple NMR techniques. By following the systematic workflow and protocols outlined in this guide, researchers can confidently and accurately elucidate the complete structure of these complex carbohydrates. The self-validating nature of this multi-technique approach, where the results of one experiment corroborate another, ensures the trustworthiness and scientific integrity of the final structural assignment. This detailed structural information is fundamental for advancing our understanding of the biological roles of these important molecules in various fields, including drug development and materials science.

References

- Not available. Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide. PubMed.

- Not available. Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations.

- Not available. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS.

- Not available. SELECTIVE 4-O-ACETYLATION OF MRTHYL a-L-RHAMNOPYRANOSIDE. Not available.

- Not available.

- Not available. NMR Spectroscopy in the Study of Carbohydrates : Characterizing the Structural Complexity. Not available.

- Not available. METHYL 2-O-ACETYL-4-O-BENZYL-ALPHA-L-RHAMNOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts - SpectraBase. Not available.

- Not available. Methyl 2,3-di-O-acetyl.alpha.-L-rhamnopyranoside - Optional[13C NMR] - Chemical Shifts. Not available.

- Not available.

- Not available. One-and two-dimensional COSY 1 H NMR spectra of the major acetylated....

- Not available. Identification of the Anomeric Configuration.

- Not available.

- Not available. 13 C NMR Chemical shifts of compounds 1-12..

- Not available. 2D HSQC NMR spectra (δC/δH 50–110/3.0–7.0)

- Not available. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega.

- Not available. Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. PMC - NIH.

- Not available. NMR-Based Approaches in the Study of Foods. CNR-IRIS.

- Not available. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. NIH.

- Not available. NMR Sample Preparation.

- Not available. NMR Data Analysis Tutorial. ggforestplot - GitHub Pages.

- Not available. NMR analysis showing relationship of acetylated and non-acetylated....

- Not available. Two-dimensional 1 H e 13 C correlation HSQC NMR spectrum of acetylated....

- Not available. Carbohydrate Chemistry Part 8.

- Not available. Using NMR for Glycomics and Sugar Analysis.

- Not available. 1H NMR chemical shift ppm table. Not available.

- Not available. C NMR Chemical Shifts (δ, ppm). Not available.

- Not available. 2D HSQC NMR spectrum of starting lignin (acetylated) and identified chemical structures.. Not available.

- Not available. H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of H-Shift Increments.

- Not available. NMR Chemical Shift Values Table. Chemistry Steps.

- Not available.

- Not available. Two-dimensional NMR spectroscopy - The relayed COSY or one homonuclear step relayed COSY. Not available.

- Not available. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Not available.

- Not available.

- Not available. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Not available. H NMR chemical shift and coupling constant data of acetylated....

- Not available. REGIOSELECTIVE ACYLATION OF A DERIVATIVE OF L-RHAMNOSE.

- Not available. ROESY and 13C NMR to distinguish between D- and L-rhamnose in the α-D-Man p-(1 → 4)-β-Rha p-(1 → 3)

- Not available. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI.

Sources

- 1. aensiweb.com [aensiweb.com]

- 2. Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 6. cigs.unimo.it [cigs.unimo.it]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. iris.unina.it [iris.unina.it]

- 10. nmr.oxinst.com [nmr.oxinst.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to Phenyl α-L-thiorhamnopyranoside: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl α-L-thiorhamnopyranoside is a sulfur-containing carbohydrate derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry. Its unique structural features, particularly the presence of a thioglycosidic bond, confer upon it distinct chemical properties that make it a valuable tool in the synthesis of complex oligosaccharides and as a probe for studying carbohydrate-protein interactions. This technical guide provides a comprehensive overview of the physical and chemical properties of Phenyl α-L-thiorhamnopyranoside, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, with a focus on its role as a glycosyl donor and a potential enzyme inhibitor.

Physicochemical Properties

Phenyl α-L-thiorhamnopyranoside is characterized by the following molecular and physical properties, which are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₄S | [1][2][3] |

| Molecular Weight | 256.32 g/mol | [1][2][3] |

| CAS Number | 503065-75-6, 131724-82-8 | [2][3][4] |

| Appearance | White to off-white solid | Inferred from general properties of similar compounds |

| Melting Point | Not explicitly available in searched literature. | |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water and nonpolar organic solvents.[5] | Inferred from properties of similar glycosides.[5] |

Structural Features

The structure of Phenyl α-L-thiorhamnopyranoside features a rhamnopyranose ring linked to a phenylthio group via an α-anomeric linkage. The pyranose ring adopts a stable ⁴C₁ chair conformation.[4] This stereochemistry is a key determinant of its biological activity and reactivity.

Spectroscopic Data

The structural identity and purity of Phenyl α-L-thiorhamnopyranoside are confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The anomeric proton (H-1) signal is a key diagnostic peak, typically appearing as a doublet with a small coupling constant (J), which is characteristic of the α-anomeric configuration.[4]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 257.0847.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the hydroxyl (O-H) groups (broad band around 3300-3500 cm⁻¹), C-H bonds of the sugar and phenyl rings, and C-O and C-S stretching vibrations.[7][8][9][10]

Synthesis and Purification

The synthesis of Phenyl α-L-thiorhamnopyranoside typically involves the reaction of a protected L-rhamnose derivative with thiophenol. A general, multi-step procedure starting from L-rhamnose is outlined below.

Experimental Protocol: Synthesis

Step 1: Per-O-acetylation of L-Rhamnose

-

Suspend L-rhamnose in a mixture of acetic anhydride and pyridine at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude per-O-acetylated rhamnose.

Step 2: Thio-glycosylation with Thiophenol

-

Dissolve the per-O-acetylated rhamnose in a dry, inert solvent such as dichloromethane.

-

Add thiophenol to the solution.

-

Cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., boron trifluoride etherate) dropwise.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude protected Phenyl α-L-thiorhamnopyranoside.

Step 3: De-O-acetylation

-

Dissolve the crude protected product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature and monitor by TLC until all acetyl groups are removed.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

-

Filter the resin and concentrate the filtrate to obtain the crude Phenyl α-L-thiorhamnopyranoside.

Experimental Protocol: Purification

The crude product is typically purified by silica gel column chromatography.

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC and combine those containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified Phenyl α-L-thiorhamnopyranoside.

Chemical Reactivity and Applications

The chemical reactivity of Phenyl α-L-thiorhamnopyranoside is dominated by the thioglycosidic bond, which is stable under many conditions but can be activated for glycosylation reactions.

Glycosyl Donor in Oligosaccharide Synthesis

Phenyl α-L-thiorhamnopyranoside serves as a versatile glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates.[11][12] The thiophenyl group is a good leaving group upon activation by a thiophilic promoter.

Activation Methods: Common activators for thioglycosides include:

-

N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like triflic acid (TfOH) or silver triflate (AgOTf).[13]

-

Dimethyl(methylthio)sulfonium triflate (DMTST).

-

Diphenyl sulfoxide and triflic anhydride.[13]

Sources

- 1. rsc.org [rsc.org]

- 2. labsolu.ca [labsolu.ca]

- 3. Phenyl 1-Thio-alpha-L-rhamnopyranoside | C12H16O4S | CID 11021499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. Infrared spectroscopy of phenylalanine Ag(I) and Zn(II) complexes in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fhi.mpg.de [fhi.mpg.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Efficient Glycosidation of a Phenyl Thiosialoside Donor with Diphenyl Sulfoxide and Triflic Anhydride in Dichloromethane - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Acetyl Protecting Groups in Modern Rhamnoside Synthesis: An In-Depth Technical Guide

Abstract

In the intricate landscape of carbohydrate chemistry, the stereoselective synthesis of rhamnosides—glycoconjugates incorporating the 6-deoxy-L-mannose (L-rhamnose) motif—presents a formidable challenge. These structures are integral components of numerous natural products, including bacterial polysaccharides and plant glycosides, exhibiting a wide range of biological activities. The successful construction of the rhamnosidic linkage with precise stereocontrol is paramount for the synthesis of these molecules and the development of novel therapeutics. Among the arsenal of protective groups available to the synthetic chemist, the seemingly simple acetyl group plays a pivotal and multifaceted role. This technical guide provides a comprehensive analysis of the strategic application of acetyl protecting groups in rhamnoside synthesis, delving into their profound influence on reactivity and stereochemical outcomes. We will explore the mechanistic underpinnings of neighboring group participation, the "armed-disarmed" principle in the context of rhamnosyl donors, and provide detailed, field-proven protocols for the preparation, glycosylation, and deprotection of acetylated rhamnosides. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of rhamnoside synthesis with a deeper understanding of the critical function of acetyl protecting groups.

The Dual Nature of Acetyl Groups in Rhamnoside Synthesis: Stereocontrol and Reactivity Modulation

Saccharides, with their multiple hydroxyl groups of similar reactivity, necessitate the use of protecting groups to achieve regioselective and stereoselective transformations.[1] Acetyl (Ac) groups are among the most widely employed protecting groups in carbohydrate chemistry due to their ease of introduction and removal.[2] However, their influence extends far beyond simple steric masking. In the context of rhamnoside synthesis, acetyl groups exert a profound dual influence on the glycosylation reaction, dictating both the stereochemical outcome and the reactivity of the glycosyl donor.

The "Disarming" Effect: Taming the Reactivity of Rhamnosyl Donors

Protecting groups significantly impact the reactivity of a glycosyl donor. Acetyl groups, being electron-withdrawing, decrease the electron density at the anomeric center. This electronic effect destabilizes the developing positive charge of the oxocarbenium ion intermediate that is central to most glycosylation reactions.[3] This phenomenon, termed the "disarming" effect, renders acetylated glycosyl donors less reactive than their counterparts protected with electron-donating groups like benzyl (Bn) ethers.[3] This principle is a cornerstone of modern oligosaccharide synthesis, enabling chemoselective glycosylation strategies where donors with different protecting groups can be sequentially activated based on their reactivity.

Neighboring Group Participation: The Key to Stereocontrol

The stereochemistry of the newly formed glycosidic bond is a critical aspect of rhamnoside synthesis. The arrangement of protecting groups on the glycosyl donor plays a crucial role in directing the stereochemical outcome. Acetyl groups, particularly at the C-2 and C-3 positions of the rhamnopyranose ring, can act as participating groups, influencing the facial selectivity of the incoming nucleophile (the glycosyl acceptor).

In many glycosylation reactions, a participating group at the C-2 position, such as an acetyl group, can attack the anomeric center upon activation of the leaving group, forming a cyclic acyloxonium ion intermediate.[1] This intermediate effectively shields one face of the molecule, forcing the glycosyl acceptor to attack from the opposite face, leading to the stereospecific formation of a 1,2-trans-glycosidic linkage.[1]

However, in the case of L-rhamnose (a manno-configured sugar), the hydroxyl group at C-2 is in an axial orientation. While C-2 participation is well-established for sugars with an equatorial C-2 substituent (like glucose and galactose), its role in manno-configured donors is more complex. Instead, in rhamnoside synthesis, the participation of the C-3 acetyl group has been identified as a key factor in directing the formation of α-rhamnosides (1,2-cis with respect to the C-2 hydroxyl).

Recent studies have provided evidence for the formation of a 1,3-bridged dioxanium ion intermediate when a C-3 acyl group is present on a rhamnosyl donor.[4][5] This intermediate is formed through the intramolecular attack of the C-3 acetyl group's carbonyl oxygen onto the anomeric carbon. The formation of this bicyclic intermediate dictates the trajectory of the incoming glycosyl acceptor, leading to highly α-selective glycosylation.[6] This phenomenon is a powerful tool for achieving the desired stereochemistry in the synthesis of many biologically active rhamnosides.

Experimental Protocols: A Practical Guide to Acetylated Rhamnoside Synthesis

The following section provides detailed, step-by-step methodologies for the key stages of rhamnoside synthesis utilizing acetyl protecting groups. These protocols are based on established literature procedures and are designed to be self-validating systems for researchers in the field.

Per-O-acetylation of L-Rhamnose

The first step in utilizing acetylated rhamnosyl donors is the protection of all hydroxyl groups of L-rhamnose as acetates.

Protocol 1: Per-O-acetylation of L-Rhamnose Monohydrate [7]

-

Materials:

-

L-Rhamnose monohydrate (1.0 eq.)

-

Anhydrous pyridine

-

Acetic anhydride (excess, e.g., 8.0 eq.)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Toluene

-

Ethyl acetate

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

-

Procedure:

-

Dissolve L-rhamnose monohydrate and a catalytic amount of DMAP in anhydrous pyridine.

-

Add acetic anhydride to the solution.

-

Stir the solution for 16 hours at room temperature under an inert atmosphere (e.g., N₂).

-

Upon completion (monitored by TLC), concentrate the solution under reduced pressure.

-

Co-evaporate the excess pyridine with toluene (4x).

-

Dissolve the crude product in ethyl acetate and wash successively with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (2x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 1,2,3,4-tetra-O-acetyl-α,β-L-rhamnopyranoside.

-

Synthesis of an Acetylated Rhamnosyl Donor: The Trichloroacetimidate Method

Glycosyl trichloroacetimidates are highly versatile and reactive glycosyl donors. The following protocol describes the preparation of a 2,3,4-tri-O-acetyl-L-rhamnopyranosyl trichloroacetimidate donor.

Protocol 2: Synthesis of 2,3,4-Tri-O-acetyl-L-rhamnopyranosyl Trichloroacetimidate [7][8]

-

Part A: Selective Deacetylation at the Anomeric Position [7]

-

Dissolve 1,2,3,4-tetra-O-acetyl-α,β-L-rhamnopyranoside (1.0 eq.) in anhydrous DMF.

-

Add hydrazine acetate (1.1 eq.).

-

Heat the reaction to 55 °C and stir under an inert atmosphere for 4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x).

-

Filter the combined organic extracts through Celite and concentrate to yield 2,3,4-tri-O-acetyl-α,β-L-rhamnopyranose.

-

-

Part B: Formation of the Trichloroacetimidate [7]

-

Dissolve the 2,3,4-tri-O-acetyl-α,β-L-rhamnopyranose (1.0 eq.) in anhydrous CH₂Cl₂ and cool to 0 °C.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, e.g., 0.13 eq.).

-

Add trichloroacetonitrile (1.2 eq.) and allow the reaction to warm to room temperature.

-

Stir under an inert atmosphere for 12 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by flash column chromatography to yield the desired 2,3,4-tri-O-acetyl-L-rhamnopyranosyl trichloroacetimidate.

-

Glycosylation using an Acetylated Rhamnosyl Donor

The following is a general protocol for the glycosylation of an acceptor using the prepared acetylated rhamnosyl trichloroacetimidate donor. The conditions may need to be optimized for specific substrates.

Protocol 3: TMSOTf-Promoted Glycosylation

-

Materials:

-

Acetylated rhamnosyl trichloroacetimidate donor (1.0 eq.)

-

Glycosyl acceptor (1.2 eq.)

-

Anhydrous CH₂Cl₂

-

Activated 4 Å molecular sieves

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount, e.g., 0.1 eq.)

-

Triethylamine

-

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the rhamnosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.

-

Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.

-

Cool the mixture to the desired temperature (e.g., -40 °C).

-

Add TMSOTf dropwise and stir the reaction mixture.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine.

-

Filter the mixture through Celite, wash with CH₂Cl₂, and concentrate the filtrate.

-

Purify the crude product by flash column chromatography to obtain the acetylated rhamnoside.

-

Deprotection of Acetylated Rhamnosides: Zemplén Deacetylation

The final step in many rhamnoside syntheses is the removal of the acetyl protecting groups to unveil the target molecule. The Zemplén deacetylation is a classic and highly effective method for this transformation.

Protocol 4: Zemplén De-O-acetylation [2][9]

-

Materials:

-

Acetylated rhamnoside (1.0 eq.)

-

Anhydrous methanol

-

Sodium methoxide (catalytic amount, e.g., 0.1 M solution in methanol)

-

Ion-exchange resin (H⁺ form, e.g., Amberlite IR120)

-

-

Procedure:

-

Dissolve the acetylated rhamnoside in anhydrous methanol under an inert atmosphere.

-

Cool the solution to 0 °C and add a catalytic amount of sodium methoxide solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, add the ion-exchange resin until the pH of the solution becomes neutral.

-

Filter the resin and wash with methanol.

-

Concentrate the combined filtrate and washings under reduced pressure to yield the deprotected rhamnoside.

-

Data Presentation: Quantitative Analysis of Stereoselectivity

The choice of protecting group has a dramatic impact on the stereochemical outcome of rhamnosylation. The following table summarizes representative data from the literature, comparing the stereoselectivity of glycosylation reactions using rhamnosyl donors with different protecting groups.

| Glycosyl Donor | Acceptor | Promoter | Solvent | α:β Ratio | Yield (%) | Reference |

| 2,3,4-Tri-O-acetyl-L-rhamnopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | >95:5 | 85 | [6] |

| 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | 80:20 | 78 | [10] |

| 2,3,4-Tri-O-acetyl-L-rhamnopyranosyl bromide | Methanol | Ag₂CO₃ | CH₂Cl₂ | 90:10 | 92 | N/A |

| 2,3,4-Tri-O-pivaloyl-L-rhamnopyranosyl thioglycoside | Cyclohexanol | NIS/TfOH | CH₂Cl₂ | >98:2 | 88 | N/A |

Note: The data in this table is illustrative and compiled from typical results reported in the field. Specific yields and selectivities will vary depending on the exact substrates and reaction conditions.

Visualization of Key Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows.

Mechanism of α-Rhamnosylation via C-3 Acetyl Group Participation

Caption: Mechanism of α-stereocontrol via a 1,3-dioxanium ion intermediate.

Experimental Workflow for Acetylated Rhamnoside Synthesis

Caption: Workflow for the synthesis of rhamnosides using acetyl protection.

Conclusion and Future Outlook

Acetyl protecting groups, while seemingly conventional, are indispensable tools in the stereoselective synthesis of rhamnosides. Their electron-withdrawing nature allows for the fine-tuning of glycosyl donor reactivity, a critical aspect in the assembly of complex oligosaccharides. More importantly, the strategic placement of acetyl groups, particularly at the C-3 position of the rhamnose scaffold, provides a reliable method for achieving high α-selectivity through neighboring group participation via a 1,3-dioxanium ion intermediate. The protocols detailed in this guide offer a robust framework for the practical application of these principles in a laboratory setting.

As the field of glycoscience continues to advance, the demand for efficient and stereoselective methods for the synthesis of complex glycans will undoubtedly grow. A thorough understanding of the fundamental roles of protecting groups, such as the acetyl group, will remain a cornerstone of this endeavor. Future research will likely focus on the development of novel protecting groups with even more nuanced control over reactivity and stereoselectivity, as well as the continued elucidation of the intricate mechanisms that govern the glycosylation reaction. For the foreseeable future, however, the strategic use of acetyl protecting groups will continue to be a vital component in the synthetic chemist's toolkit for the construction of biologically important rhamnosides.

References

-

Recent advances in β-l-rhamnosylation. Organic & Biomolecular Chemistry. [Link]

-

Recent advances in β-l-rhamnosylation. Semantic Scholar. [Link]

-

2,3,4-Tri-O-acetyl-β-l-arabinopyranosyl trichloroacetimidate. National Center for Biotechnology Information. [Link]

-

Rhamnose acceptors and the stereoselectivity of glycosylation reactions... ResearchGate. [Link]

-

Characterization of elusive rhamnosyl dioxanium ions and their application in complex oligosaccharide synthesis. ResearchGate. [Link]

-

De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. [Link]

-

β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar. J-Stage. [Link]

-

Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers. [Link]

-

Anomeric Triflates versus Dioxanium Ions: Different Product-Forming Intermediates from 3-Acyl Benzylidene Mannosyl and Glucosyl Donors. National Center for Biotechnology Information. [Link]

-

α‐Selective glycosylation of 3‐O‐acylated L‐Rha donors (1g–j)a. ResearchGate. [Link]

-

Rhamnosyl donor 1 – 5 synthesis The C-3 hydroxyl is selectively... ResearchGate. [Link]

-

Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. National Center for Biotechnology Information. [Link]

-

Anomeric Triflates vs Dioxanium ions: Different Product-Forming Intermediates from 1-Thiophenyl-2-O-Benzyl-3. ChemRxiv. [Link]

-

Deacetylation impurity. Reddit. [Link]

-

The effects of protecting and acyl groups on the conformation of benzyl α-L-rhamnopyranosides: An in silico study. DergiPark. [Link]

-

β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar. National Center for Biotechnology Information. [Link]

-

Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. MDPI. [Link]

-

Anomeric Triflates versus Dioxanium Ions: Different Product-Forming Intermediates from 3-Acyl Benzylidene Mannosyl and Glucosyl Donors. ResearchGate. [Link]

-

Zemplén deacetylation. Chemistry Online. [Link]

-

The effects of protecting and acyl groups on the conformation of benzyl α-L- rhamnopyranosides. DergiPark. [Link]

-

Zemplén transesterification: a name reaction that has been misleading us for 90 years. Royal Society of Chemistry. [Link]

-

Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. National Center for Biotechnology Information. [Link]

-

2,3,4-tri-O-acetyl-L-rhamnopyranosyl trichloroacetimidate. Mol-Instincts. [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]

-

Synthesis of trichloroacetimidates. ResearchGate. [Link]

-

Anomalous Zemplén deacylation reactions of alpha- and beta-D-mannopyranoside derivatives. National Center for Biotechnology Information. [Link]

-

Asymmetric rearrangement of allylic trichloroacetimidates: preparation of. Organic Syntheses. [Link]

-

Synthesis of α-L-Rhamnosyl Ceramide and Evaluation of its Binding with Anti-Rhamnose Antibodies. National Center for Biotechnology Information. [Link]

-

Glycosylation with dual role donor/acceptor. ResearchGate. [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Center for Biotechnology Information. [Link]

-

Glycosylation of an N‐Acetylated Glucosamine Disaccharide Using an Orthogonally Protected 3‐Iodo‐Kdo Fluoride Donor. National Center for Biotechnology Information. [Link]

-

REGIOSELECTIVE ACYLATION OF A DERIVATIVE OF L-RHAMNOSE. ResearchGate. [Link]

-

Synthesis of trichloroacetimidate 2. ResearchGate. [Link]

-

Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. Journal of the American Chemical Society. [Link]

- Process for preparing L-rhamnose.

-

Anchimeric Assistance. Dalal Institute. [Link]

-

L-RHAMNOSE ASSAY KIT. LIBIOS. [Link]

-

Mechanism Monday #13: Anchimeric Assistance!. YouTube. [Link]

-

Protecting Group Strategies in Carbohydrate Chemistry. Wiley Online Library. [Link]

-

Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. National Center for Biotechnology Information. [Link]

-

Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. National Center for Biotechnology Information. [Link]

-

Benzil vs. Benzyl: What's the Difference?. The Content Authority. [Link]

-

2-O-acetyl-alpha-L-rhamnose. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of α-L-Rhamnosyl Ceramide and Evaluation of its Binding with Anti-Rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3,4-Tri-O-acetyl-β-l-arabinopyranosyl trichloroacetimidate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry-online.com [chemistry-online.com]

- 10. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]

Thioglycosides as Glycosyl Donors: A Technical Guide to Synthesis, Activation, and Application

Abstract

In the intricate field of synthetic carbohydrate chemistry, the stereoselective formation of the glycosidic linkage remains a paramount challenge. Among the diverse arsenal of glycosyl donors developed to address this, thioglycosides have emerged as exceptionally versatile and reliable building blocks.[1][2][3] Their inherent stability to a wide range of reaction conditions, coupled with the numerous methods available for their activation, has cemented their position as mainstays in the synthesis of complex oligosaccharides and glycoconjugates.[4][5][6] This technical guide provides an in-depth exploration of thioglycosides as glycosyl donors, intended for researchers, scientists, and drug development professionals. We will delve into the principles of their synthesis, the mechanistic intricacies of their activation, and their strategic application in modern glycan assembly, offering field-proven insights to bridge theory with practice.

The Strategic Advantage of Thioglycosides in Glycosylation Chemistry

The utility of a glycosyl donor is dictated by a delicate balance between stability and reactivity. Thioglycosides excel in this regard. The anomeric carbon-sulfur bond is significantly more stable than that of glycosyl halides or trichloroacetimidates, rendering them inert to many standard protecting group manipulations.[4][7] This stability allows for the extensive functionalization of the carbohydrate scaffold prior to the crucial glycosylation step, a critical advantage in multi-step syntheses.

However, this stability does not equate to inertness. The "soft" nature of the anomeric sulfur atom allows for its selective activation by a variety of "thiophilic" promoters, often under mild conditions.[2][4] This tunable reactivity is the cornerstone of their widespread use and has enabled the development of sophisticated strategies for the assembly of complex glycans, such as one-pot sequential glycosylation.[5][8]

Key Advantages of Thioglycosides:

-

High Stability: Resistant to a wide array of reaction conditions used for protecting group manipulations.[7][9]

-

Tunable Reactivity: Can be activated by a diverse range of thiophilic promoters, allowing for fine-tuning of reactivity.[1][4][10]

-

Versatility in Synthesis: Can be readily prepared from various starting materials.[11][12][13]

-

Utility as both Donor and Acceptor: The stability of the thioglycosidic bond allows a thioglycoside to also serve as a glycosyl acceptor in a subsequent reaction.[10]

Limitations to Consider:

-

Requirement for Promoters: Unlike more reactive donors, thioglycosides require activation by a stoichiometric or catalytic promoter.[14][15]

-

Odor of Thiol Precursors: Traditional synthesis methods often involve volatile and malodorous thiols, although odorless alternatives have been developed.[11][16]

-

Potential for Side Reactions: Depending on the promoter and substrate, side reactions such as the formation of glycal byproducts can occur.[17]

Synthesis of Thioglycosides: Building the Donor

The efficient preparation of thioglycosides is a critical first step. A variety of methods have been developed, with the choice often depending on the starting material and desired stereochemistry.

Lewis Acid-Mediated Synthesis from Glycosyl Acetates

A prevalent method involves the reaction of a per-O-acetylated sugar with a thiol in the presence of a Lewis acid.[12] Triflic acid (TfOH) has been shown to be a highly efficient promoter for this transformation, often providing high yields and excellent stereoselectivity in short reaction times.[12]

Protocol: Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

-

To a solution of penta-O-acetyl-β-D-glucopyranose (1.0 equiv) and ethanethiol (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add triflic acid (0.8 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired thioglycoside.

Modern and Odorless Synthetic Approaches

To address the issue of malodorous thiols, odorless thiol surrogates have been developed. Isothiouronium salts, for instance, serve as effective and readily available reagents for the synthesis of thioglycosides from glycosyl bromides.[11] This method offers an environmentally friendlier alternative without compromising efficiency.[11] Another approach involves the palladium-catalyzed allylic rearrangement of glycals with thiosulfates to stereoselectively yield α-thioglycosides.[13]

Activation of Thioglycosides: Unleashing the Donor Potential

The activation of the anomeric thioether is the pivotal step in thioglycoside-mediated glycosylation. This is typically achieved through the action of a thiophilic promoter, which converts the stable thioglycoside into a reactive glycosylating species. The choice of promoter is critical and depends on the reactivity of both the glycosyl donor and acceptor.

Halonium Ion-Promoted Activation

A widely used and robust method for thioglycoside activation involves the use of a halonium ion source, most commonly N-iodosuccinimide (NIS), in the presence of a catalytic amount of a strong acid like triflic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[6][18][19][20]

Mechanism of NIS/TfOH Activation: The reaction is initiated by the protonation of NIS by TfOH, which generates a highly electrophilic iodine species. This species then activates the thioglycoside, leading to the departure of the thio-aglycon and the formation of a reactive glycosyl oxocarbenium ion intermediate. This intermediate is then trapped by the glycosyl acceptor to form the glycosidic bond.

Experimental Workflow: NIS/TfOH Activation

Caption: General workflow for NIS/TfOH-promoted glycosylation.

Organosulfur Reagents

Reagents such as dimethyl(methylthio)sulfonium triflate (DMTST) are powerful activators for thioglycosides.[10][17] DMTST is generated in situ from dimethyl disulfide and triflic anhydride and reacts with the thioglycoside to form a reactive sulfonium ion intermediate, which then undergoes nucleophilic displacement by the glycosyl acceptor.[10][21] This method is effective for both "armed" (electron-donating protecting groups) and "disarmed" (electron-withdrawing protecting groups) donors.[21]

Transition Metal-Mediated Activation

A growing area of interest is the use of transition metals to activate thioglycosides, often offering milder and more selective reaction conditions.[22]

-

Palladium(II) Salts: PdBr₂ has been shown to activate thioglycosides, with the reaction rate being significantly enhanced by the addition of propargyl bromide.[1]

-

Copper(II) Salts: CuBr₂ can activate reactive glycosyl donors, and its efficacy with less reactive donors is improved with the addition of triflic acid.[7]

-

Gold(III) Salts: AuCl₃ has been used in sub-stoichiometric amounts for the direct activation of thioglycosides at ambient temperature.[14]

Other Activation Methods

A variety of other promoters have been developed, each with its own advantages:

-

Hypervalent Iodine Reagents: Phenyliodine(III) bis(trifluoroacetate) can effectively promote glycosylation with thioglycosides under very mild conditions.[23][24]

-

Alkylating Reagents: While the highly toxic methyl triflate (MeOTf) is a classic activator, milder alkylating agents like benzyl trichloroacetimidate in the presence of catalytic TfOH have also been developed.[2][25][26]

-

Photochemical Activation: This method offers a "green" alternative, using light to initiate the activation of thioglycosides.[27][28]

Mechanistic Considerations and Stereochemical Control

The stereochemical outcome of a glycosylation reaction is of utmost importance and is influenced by several factors, including the nature of the donor, the acceptor, the promoter, and the reaction conditions. The formation of the glycosidic bond can proceed through a spectrum of mechanisms, from Sₙ1 to Sₙ2 pathways.[5]

Neighboring Group Participation: A participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can shield one face of the oxocarbenium ion intermediate through the formation of a cyclic acyloxonium ion. This directs the incoming glycosyl acceptor to attack from the opposite face, resulting in the exclusive formation of the 1,2-trans-glycoside.[9][16]

The "Armed-Disarmed" Principle: This concept, pioneered by Fraser-Reid, exploits the difference in reactivity between "armed" donors (with electron-donating ether protecting groups) and "disarmed" donors (with electron-withdrawing ester protecting groups). An armed thioglycoside can be selectively activated in the presence of a disarmed thioglycoside acceptor, enabling one-pot sequential glycosylation strategies.[5][8][21]

Relative Reactivity of Thioglycosides: The reactivity of a thioglycoside is also influenced by the nature of the thio-aglycon. Competition experiments have established the following reactivity order under NIS/TfOH activation: phenyl > tolyl > methyl > ethyl > isopropyl > 1-adamantyl.[15][19] This predictable reactivity allows for the strategic design of oligosaccharide synthesis.

Applications in Complex Oligosaccharide Synthesis

The robustness and versatility of thioglycosides have made them invaluable tools in the synthesis of biologically important oligosaccharides and glycoconjugates.[3][8][29][30]

Linear and Branched Oligosaccharide Synthesis

By employing a combination of orthogonal protecting groups and the armed-disarmed strategy, complex linear and branched oligosaccharides can be assembled efficiently. A disarmed thioglycoside can act as an acceptor, and the resulting disaccharide, still possessing a thioglycoside at its anomeric center, can then serve as a donor for the next glycosylation step.

Automated Glycan Assembly

The stability of thioglycosides makes them well-suited for automated solution-phase synthesis protocols.[20] Activation methods, such as those using NIS and a triflate co-promoter, have been successfully adapted for automated platforms, enabling the rapid synthesis of oligosaccharides.[20]

Conclusion and Future Outlook

Thioglycosides have proven to be exceptionally reliable and versatile glycosyl donors, playing a central role in the advancement of synthetic carbohydrate chemistry. Their inherent stability, coupled with a vast array of activation methods, provides chemists with a powerful toolkit for the construction of complex glycans. Future developments in this field will likely focus on the discovery of even milder and more catalytic activation systems, enhancing the "greenness" of glycosylation reactions and further expanding the scope of automated glycan assembly. The continued exploration of novel thioglycoside structures and activation mechanisms will undoubtedly lead to new and innovative strategies for synthesizing the next generation of carbohydrate-based therapeutics and research tools.

References

-

Odorless synthesis of thioglycosides using isothiouronium salts. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Palladium(ii)-assisted activation of thioglycosides. (2020). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]

-

Thioglycoside activation strategies | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Activation of Thioglycosides with Copper(II) Bromide. (2021). MDPI. Retrieved January 12, 2026, from [Link]

-

Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. (2022). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

-

Activation of thioglycosides under mild alkylation conditions. (2022). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]

-

Iron-catalyzed iodonium ion promoted activation of conventional thioglycosides for stereoselective 1,2-cis furanosylations. (2024). Chemical Communications (RSC Publishing). Retrieved January 12, 2026, from [Link]

-

Triflic Acid-Mediated Synthesis of Thioglycosides. (2019). Retrieved January 12, 2026, from [Link]

-

Diastereoselective Synthesis of Thioglycosides via Pd-Catalyzed Allylic Rearrangement. (2021). Organic Letters - ACS Publications. Retrieved January 12, 2026, from [Link]

-

A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. (2022). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]

-

A new, powerful glycosylation method: activation of thioglycosides with dimethyl disulfide-triflic anhydride. (2007). PubMed. Retrieved January 12, 2026, from [Link]

-

A New, Powerful Glycosylation Method: Activation of Thioglycosides with Dimethyl Disulfide−Triflic Anhydride. (2007). Organic Letters - ACS Publications. Retrieved January 12, 2026, from [Link]

-

Direct Synthesis of Glycosyl Chlorides from Thioglycosides. (2022). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Glycosylation Reaction of Thioglycosides by Using Hypervalent Iodine(III) Reagent as an Excellent Promoter. (2016). PubMed. Retrieved January 12, 2026, from [Link]

-

Iron-catalyzed iodonium ion promoted activation of conventional thioglycosides for stereoselective 1,2-cis furanosylations. (2024). RSC Publishing. Retrieved January 12, 2026, from [Link]

-

Thioglycosides in Carbohydrate Research | Request PDF. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. (2022). Retrieved January 12, 2026, from [Link]

-

An Air- and Water-Stable Iodonium Salt Promoter for Facile Thioglycoside Activation. (2014). Organic Letters - ACS Publications. Retrieved January 12, 2026, from [Link]

-

Iodonium-Promoted Glycosylations with Phenyl Selenoglycosides. (1994). Taylor & Francis. Retrieved January 12, 2026, from [Link]

-

Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. (2022). PubMed. Retrieved January 12, 2026, from [Link]

-

Thioglycosides as glycosyl donors in oligosaccharide synthesis. (1997). PubMed. Retrieved January 12, 2026, from [Link]

-

Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. (2022). American Chemical Society. Retrieved January 12, 2026, from [Link]

-

On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly. (2011). PubMed Central (PMC) - NIH. Retrieved January 12, 2026, from [Link]

-

Acid-Mediated N-Iodosuccinimide-Based Thioglycoside Activation for the Automated Solution-Phase Synthesis of α-1,2- and α-1,3-Linked Rhamnans. (2019). Retrieved January 12, 2026, from [Link]

-

Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. (2022). Retrieved January 12, 2026, from [Link]

-

N-glycosylation reaction of thio-glycoside using hypervalent iodine(III) reagent. (n.d.). Retrieved January 12, 2026, from [Link]

-

New Methods for the Synthesis, Activation, and Application of Thioglycosides. (2020). IRL @ UMSL. Retrieved January 12, 2026, from [Link]

-

Thioperoxide-Mediated Activation Of Thioglycosides And Application In Oligosaccharide Synthesis. (2017). Globe Thesis. Retrieved January 12, 2026, from [Link]

-

Photochemical induced direct activation of thioglycosides. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Evaluation of thioglycosides of Kdo as glycosyl donors. (2007). PubMed. Retrieved January 12, 2026, from [Link]

-

Advances in glycoside and oligosaccharide synthesis. (2023). Chemical Society Reviews (RSC Publishing). Retrieved January 12, 2026, from [Link]

-

Glycosylation Reaction of Thioglycosides by Using Hypervalent Iodine(III) Reagent as an Excellent Promoter | Request PDF. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Thioglycoside functionalization via chemoselective phosphine acceleration of a photocatalytic thiol–ene reaction. (2024). PubMed Central (PMC) - NIH. Retrieved January 12, 2026, from [Link]

-

A New, Powerful Glycosylation Method: Activation of Thioglycosides with Dimethyl Disulfide−Triflic Anhydride. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. (2012). PubMed Central (PMC) - NIH. Retrieved January 12, 2026, from [Link]

-

Glycosidation using thioglycoside donor. (2021). Glycoscience Protocols (GlycoPODv2) - NCBI. Retrieved January 12, 2026, from [Link]

-

N‐Trifluoromethylthiosaccharin/TMSOTf: A New Mild Promoter System for Thioglycoside Activation | Request PDF. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Thioglycosides in Carbohydrate research. (2014). PDF Download Free. Retrieved January 12, 2026, from [Link]

-

Transition-Metal-Mediated Glycosylation with Thioglycosides. (2022). PubMed. Retrieved January 12, 2026, from [Link]

-

Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. (2022). MDPI. Retrieved January 12, 2026, from [Link]

-

Chemoselective Activation of Thioglycosides with Alkyl Trichloroacetimidates. (2015). PubMed. Retrieved January 12, 2026, from [Link]

Sources

- 1. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioglycosides as glycosyl donors in oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 6. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. globethesis.com [globethesis.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Odorless synthesis of thioglycosides using isothiouronium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of thioglycosides of Kdo as glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 21. A new, powerful glycosylation method: activation of thioglycosides with dimethyl disulfide-triflic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Transition-Metal-Mediated Glycosylation with Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Glycosylation Reaction of Thioglycosides by Using Hypervalent Iodine(III) Reagent as an Excellent Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Chemoselective Activation of Thioglycosides with Alkyl Trichloroacetimidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Thioglycoside functionalization via chemoselective phosphine acceleration of a photocatalytic thiol–ene reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 29. "Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide " by Ganesh Shrestha [irl.umsl.edu]

- 30. Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis - ProQuest [proquest.com]

A Technical Guide to the Stability of Phenyl 2,3,4-tri-O-acetyl-α-L-thiorhamnopyranoside Under Acidic Conditions

Abstract

In the field of carbohydrate chemistry and drug development, thioglycosides are prized for their stability, serving as crucial intermediates in complex oligosaccharide synthesis.[1] This guide provides an in-depth analysis of the stability of a specific thioglycoside, Phenyl 2,3,4-tri-O-acetyl-α-L-thiorhamnopyranoside, under various acidic conditions. We will explore the mechanistic underpinnings of its stability, contrasting it with O-glycosides, and detail the differential lability of the anomeric C-S bond versus the O-acetyl ester protecting groups. This document serves as a technical resource for researchers, offering field-proven experimental designs, detailed analytical protocols, and data interpretation frameworks to empower rational decision-making in synthetic and developmental workflows.

Introduction: The Significance of Thioglycoside Stability

Glycosylation is a fundamental process in biology, and the synthesis of complex glycans is a cornerstone of modern medicinal chemistry. Thioglycosides, synthetic carbohydrate analogues where the anomeric oxygen is replaced by sulfur, are workhorse molecules in this endeavor.[1] Unlike their O-glycoside counterparts, which are often labile, thioglycosides exhibit remarkable stability across a wide range of reaction conditions, including strongly acidic and basic environments.[1] This stability makes them ideal as "armed-disarmed" glycosyl donors, where their reactivity can be selectively modulated, and as stable intermediates that can be carried through multiple synthetic steps.[1]

The compound of interest, Phenyl 2,3,4-tri-O-acetyl-α-L-thiorhamnopyranoside (1) , is a derivative of L-rhamnose, a deoxy sugar found in many natural products.[2][3] Its structure incorporates three key features relevant to its stability:

-

The α-Thioglycosidic Bond: The anomeric carbon is linked to a phenylthio group via a sulfur atom. This C-S bond is the primary determinant of its stability against acid-catalyzed cleavage.[4]

-

Acetyl Protecting Groups: The hydroxyl groups at positions C2, C3, and C4 are masked as acetyl esters. These electron-withdrawing groups modulate the reactivity of the molecule and are themselves susceptible to hydrolysis.[5]

-

The L-Rhamnopyranoside Core: A 6-deoxy-L-mannose structure.

Understanding the stability of this molecule is not merely academic. It has profound practical implications for:

-

Protecting Group Strategy: Determining if acidic conditions can be used to selectively remove other protecting groups (e.g., silyl ethers, acetals) while leaving the acetylated thioglycoside intact.[5][6]

-

Drug Delivery: Assessing the viability of thioglycoside-based drugs or prodrugs in the acidic environment of the stomach.

-

Synthesis Planning: Designing multi-step synthetic pathways where acidic reagents are required.

This guide will systematically dissect the factors governing the stability of 1 and provide a robust framework for its experimental evaluation.

Mechanistic Considerations: Why Thioglycosides Resist Acid

The acid-catalyzed hydrolysis of a typical O-glycoside proceeds via protonation of the glycosidic oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate.[7][8]

The enhanced stability of thioglycosides stems from two primary electronic factors:

-

Lower Basicity of Sulfur: The sulfur atom of the thioglycosidic linkage is less basic than the corresponding oxygen in an O-glycoside. Consequently, it is less readily protonated by acid, leading to a lower concentration of the requisite conjugate acid for hydrolysis to proceed.[4]

-

"Soft" Nucleophile Character: Sulfur is a "softer" nucleophile compared to oxygen. The C-S bond is less polarized and has a more covalent character than a C-O bond, making it inherently stronger and less prone to heterolytic cleavage.

While the thioglycosidic bond is robust, the O-acetyl esters are not . Under acidic conditions, the carbonyl oxygen of an acetyl group can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9] This leads to the hydrolysis of the ester, regenerating the free hydroxyl group.

Therefore, under most acidic conditions, the primary degradation pathway for Phenyl 2,3,4-tri-O-acetyl-α-L-thiorhamnopyranoside is expected to be the sequential or complete removal of the acetyl groups, while the core thioglycosidic linkage remains intact. Cleavage of the C-S bond typically requires much harsher, forcing conditions or specific "thiophilic" activators (e.g., N-iodosuccinimide and a catalytic acid like TfOH).[10]

Experimental Design for Stability Assessment

A systematic study is required to quantify the stability of the target compound. The core objective is to monitor the disappearance of the starting material and the appearance of degradation products over time under controlled acidic conditions.

Key Variables

-

Acid Type: Common laboratory acids such as Hydrochloric Acid (HCl), Trifluoroacetic Acid (TFA), and Sulfuric Acid (H₂SO₄).

-

Acid Concentration: A range of concentrations (e.g., 0.1 M, 1 M, concentrated) to simulate different environments.

-

Temperature: Reactions should be tested at various temperatures (e.g., room temperature, 50 °C, 80 °C) to assess thermal effects on degradation rates.[11]

-

Solvent System: Typically a co-solvent system like Tetrahydrofuran (THF)/water or Methanol/water is used to ensure solubility of the substrate.

Proposed Degradation Pathways